molecular formula C7H6BrN3 B1376266 8-Bromo-3-methyl-[1,2,4]triazolo[4,3-A]pyridine CAS No. 54230-90-9

8-Bromo-3-methyl-[1,2,4]triazolo[4,3-A]pyridine

Cat. No.: B1376266
CAS No.: 54230-90-9
M. Wt: 212.05 g/mol
InChI Key: DWOFCCIXSLDUSD-UHFFFAOYSA-N
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Description

8-Bromo-3-methyl-[1,2,4]triazolo[4,3-A]pyridine is a heterocyclic compound with the molecular formula C7H6BrN3. It is part of the triazolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry. The compound features a triazole ring fused to a pyridine ring, with a bromine atom at the 8th position and a methyl group at the 3rd position.

Biochemical Analysis

Biochemical Properties

8-Bromo-3-methyl-[1,2,4]triazolo[4,3-A]pyridine plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been shown to interact with cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle. By binding to the active site of these enzymes, this compound inhibits their activity, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, this compound has been found to interact with other proteins involved in cell signaling pathways, further influencing cellular processes.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. In cancer cells, it induces apoptosis by disrupting the cell cycle and inhibiting CDK activity . This compound also affects cell signaling pathways, such as the extracellular signal-regulated kinase (ERK) pathway, leading to altered gene expression and reduced cell proliferation . Furthermore, this compound has been shown to influence cellular metabolism by modulating the activity of metabolic enzymes, thereby affecting the overall metabolic flux within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of CDKs, preventing their interaction with cyclins and subsequent phosphorylation of target proteins . This inhibition leads to cell cycle arrest and apoptosis. Additionally, this compound can modulate gene expression by affecting transcription factors and other regulatory proteins involved in gene transcription . These molecular interactions highlight the compound’s potential as a therapeutic agent for cancer treatment.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of CDK activity and prolonged cell cycle arrest . The compound’s efficacy may diminish over time due to potential degradation or cellular adaptation mechanisms.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits CDK activity and induces apoptosis in cancer cells without causing significant toxicity . At higher doses, toxic effects such as liver damage and hematological abnormalities have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways within the cell. It interacts with enzymes such as cytochrome P450, which are responsible for the metabolism of various xenobiotics . This interaction can lead to the formation of metabolites that may have different biological activities compared to the parent compound. Additionally, this compound can affect the levels of key metabolites involved in cellular energy production and biosynthesis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and distribution . The compound’s lipophilic nature allows it to accumulate in lipid-rich compartments, such as cell membranes and organelles . This distribution pattern influences its bioavailability and overall efficacy in targeting specific cellular processes.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with CDKs and other target proteins . Additionally, it can be transported into the nucleus, where it affects gene expression and other nuclear processes . Post-translational modifications, such as phosphorylation, may also influence the compound’s localization and activity within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-3-methyl-[1,2,4]triazolo[4,3-A]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free, additive-free method is eco-friendly and yields the target compound efficiently .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, solvent, and reaction time to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 8-Bromo-3-methyl-[1,2,4]triazolo[4,3-A]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.

    Oxidation and Reduction: The compound can participate in redox reactions, although specific examples are less common.

Common Reagents and Conditions:

    Substitution Reactions: Typical reagents include nucleophiles such as amines or thiols, often under basic conditions.

    Oxidation/Reduction: Standard oxidizing or reducing agents can be used, depending on the desired transformation.

Major Products: The major products depend on the type of reaction. For substitution reactions, the bromine atom is replaced by the nucleophile, resulting in derivatives of the original compound.

Scientific Research Applications

8-Bromo-3-methyl-[1,2,4]triazolo[4,3-A]pyridine has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 8-Bromo-3-methyl-[1,2,4]triazolo[4,3-A]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its bromine and methyl groups contribute to its reactivity and potential as a versatile intermediate in synthetic chemistry.

Properties

IUPAC Name

8-bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c1-5-9-10-7-6(8)3-2-4-11(5)7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWOFCCIXSLDUSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of 0.17 g (0.74 mmol) of N-(3-bromopyridin-2-yl)acetohydrazide from step A above in 40 mL of anhydrous toluene was added 3 mL of glacial acetic acid and the resulting mixture was heated to reflux for 20 h employing a Dean-Stark trap. The reaction mixture was cooled to ambient temperature then evaporated to dryness in vacuo to afford the title compound (0.13 g, 84%) LC-MS: m/z (ES) 212, 214 (MH)+.
Name
N-(3-bromopyridin-2-yl)acetohydrazide
Quantity
0.17 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Yield
84%

Synthesis routes and methods II

Procedure details

To a solution of 0.17 g (0.74 mmol) of N′-(3-bromopyridin-2-yl)acetohydrazide from step A above in 40 mL of anhydrous toluene was added 3 mL of glacial acetic acid and the resulting mixture was heated to reflux for 20 h employing a Dean-Stark trap. The reaction mixture was cooled to ambient temperature then evaporated to dryness in vacuo to afford the title compound (0.13 g, 84%) LC-MS: m/z (ES) 212, 214 (MH)−.
Name
N′-(3-bromopyridin-2-yl)acetohydrazide
Quantity
0.17 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Yield
84%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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